![molecular formula C10H5Cl2N3 B179638 5-Chloro-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile CAS No. 102996-34-9](/img/structure/B179638.png)
5-Chloro-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile
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Description
The compound “5-Chloro-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile” is a chlorinated pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . Chlorophenols are any organochloride of phenol that contains one or more covalently bonded chlorine atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, chlorophenols are generally produced by electrophilic halogenation of phenol with chlorine . Additionally, various methods exist for the synthesis of phenols, such as ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, and hydrolysis of phenolic esters or ethers .Molecular Structure Analysis
The molecular structure of this compound would likely include a pyrazole ring attached to a phenyl ring via a carbon atom. The phenyl ring would have chlorine atoms substituted at the 2-position, and the pyrazole ring would have a chlorine atom substituted at the 5-position and a nitrile group (-CN) substituted at the 4-position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, chlorophenols are solid at room temperature and have a strong, medicinal taste and smell .Safety And Hazards
Future Directions
properties
IUPAC Name |
5-chloro-1-(2-chlorophenyl)pyrazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2N3/c11-8-3-1-2-4-9(8)15-10(12)7(5-13)6-14-15/h1-4,6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIAJCPADUPGRNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(C=N2)C#N)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00543225 |
Source
|
Record name | 5-Chloro-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00543225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile | |
CAS RN |
102996-34-9 |
Source
|
Record name | 5-Chloro-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00543225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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